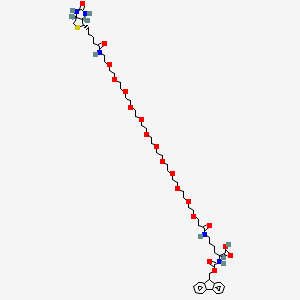

Fmoc-Lys (biotin-PEG12)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H91N5O19S/c64-53(15-6-5-14-52-55-51(44-83-52)61-57(68)63-55)60-18-20-71-22-24-73-26-28-75-30-32-77-34-36-79-38-40-81-42-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-16-54(65)59-17-8-7-13-50(56(66)67)62-58(69)82-43-49-47-11-3-1-9-45(47)46-10-2-4-12-48(46)49/h1-4,9-12,49-52,55H,5-8,13-44H2,(H,59,65)(H,60,64)(H,62,69)(H,66,67)(H2,61,63,68)/t50?,51-,52-,55-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAFOKDUASQZKD-AWHTUJIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H91N5O19S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1194.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Lys(biotin-PEG12)-OH: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Lys(biotin-PEG12)-OH, a versatile amino acid derivative integral to modern bioconjugation, peptide synthesis, and drug discovery. The document details its molecular structure, physicochemical properties, and key applications, offering detailed experimental protocols and visual diagrams to facilitate its effective use in research and development.

Core Structure and Functional Components

Fmoc-Lys(biotin-PEG12)-OH is a chemically modified lysine (B10760008) amino acid that incorporates three key functional moieties: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a biotin (B1667282) molecule, and a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This trifunctional architecture makes it an invaluable tool for the precise incorporation of a biotin label into peptides and other biomolecules.

-

Fmoc (Fluorenylmethyloxycarbonyl) Group: The Fmoc group serves as a temporary protecting agent for the alpha-amino group of the lysine backbone. Its primary role is to prevent unwanted reactions at the N-terminus during peptide synthesis. A key advantage of the Fmoc group is its lability under basic conditions, typically using a piperidine (B6355638) solution, which allows for its selective removal without compromising other acid-labile protecting groups commonly used in solid-phase peptide synthesis (SPPS).[1][2]

-

Lysine Core: Lysine, an essential amino acid, provides the foundational scaffold for the molecule. The biotin-PEG linker is attached to the epsilon-amino group of the lysine side chain, leaving the alpha-carboxyl group available for peptide bond formation.

-

Biotin: Biotin (Vitamin H) is a small molecule that exhibits an exceptionally high-affinity, non-covalent interaction with the proteins avidin (B1170675) and streptavidin. This strong and specific binding is widely exploited in a variety of biochemical applications, including affinity purification, immunoassays, and molecular imaging.[3][4]

-

PEG12 Linker: The 12-unit polyethylene glycol (PEG) spacer is a hydrophilic chain that connects the biotin molecule to the lysine side chain.[1][5] This linker serves several critical functions:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the water solubility of the entire molecule and any peptide it is incorporated into, which is particularly beneficial for hydrophobic peptides.[3][5]

-

Reduced Steric Hindrance: The length and flexibility of the PEG12 spacer physically separates the biotin moiety from the peptide backbone, minimizing steric hindrance and ensuring efficient binding of biotin to avidin or streptavidin.[1]

-

Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic volume of a peptide, which can extend its serum half-life by reducing renal clearance.[3][5]

-

Physicochemical and Quantitative Data

The properties of Fmoc-Lys(biotin-PEG12)-OH are summarized in the table below. These specifications are critical for experimental design, including calculating molar equivalents for synthesis and ensuring appropriate storage conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₈H₉₁N₅O₁₉S | [1][2][5] |

| Molecular Weight | ~1194.44 g/mol | [1][2][5] |

| CAS Number | 1334172-64-3, 1334172-65-4 | [1][3][5] |

| Purity | ≥95% to >98% | [1][2][5] |

| PEG Spacer Length | 40 atoms (~46.3 Å) | [3][5] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF, DMAC) | [3][5] |

| Storage Conditions | -20°C, desiccated and protected from light | [2][5] |

Key Applications and Experimental Protocols

Fmoc-Lys(biotin-PEG12)-OH is a versatile reagent with a broad range of applications in biotechnology and drug development.

Applications:

-

Solid-Phase Peptide Synthesis (SPPS): Its most common application is the incorporation of a biotin label at a specific site within a peptide sequence using standard Fmoc-based SPPS protocols.[1][5]

-

Bioconjugation: It can be used to label proteins, antibodies, and other biomolecules to facilitate their detection, purification, or immobilization.[1]

-

Affinity Purification: The biotin tag allows for the highly selective capture and purification of biotinylated molecules from complex mixtures using streptavidin-coated resins.[1]

-

PROTAC Development: This molecule serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a target-binding ligand to an E3 ligase-recruiting moiety.[3][6]

-

Molecular Imaging: The biotin handle can be used to attach imaging agents (e.g., fluorophores, quantum dots) to peptides or proteins for visualization in cellular or in vivo systems.[1]

Experimental Protocol: Incorporation of Fmoc-Lys(biotin-PEG12)-OH into a Peptide via SPPS

This protocol outlines a generalized workflow for incorporating Fmoc-Lys(biotin-PEG12)-OH into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials:

-

Fmoc-Lys(biotin-PEG12)-OH

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, HCTU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM, Methanol

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethyl ether

Workflow:

References

An In-depth Technical Guide to Fmoc-Lys(biotin-PEG12)-OH: Properties and Applications

For researchers, scientists, and drug development professionals, Fmoc-Lys(biotin-PEG12)-OH is a versatile reagent that plays a crucial role in the synthesis of biotinylated peptides and other bioconjugates. This guide provides a comprehensive overview of its physical and chemical properties, alongside detailed experimental protocols for its application in solid-phase peptide synthesis and bioconjugation.

Core Physical and Chemical Properties

Fmoc-Lys(biotin-PEG12)-OH is a lysine (B10760008) derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, and a biotin (B1667282) molecule attached to the ε-amino group via a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure imparts desirable characteristics for its use in biochemical applications. The Fmoc group provides a base-labile protecting group suitable for standard solid-phase peptide synthesis (SPPS), while the biotin moiety allows for high-affinity binding to avidin (B1170675) and streptavidin.[1][2] The hydrophilic PEG12 spacer enhances the water solubility of the molecule and the resulting conjugates, reduces steric hindrance, and increases the hydrodynamic volume, which can extend the serum half-life of peptides.[1][2][3]

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₅₈H₉₁N₅O₁₉S | [4][5][6][7] |

| Molecular Weight | 1194.43 g/mol | [1][5] |

| Purity | Typically ≥95% to >98% | [5][6] |

| CAS Number | 1334172-64-3, 1334172-65-4 | [5][8] |

| PEG12 Spacer Length | 40 atoms (approximately 46.3 Å) | [2] |

| Solubility | Soluble in polar aprotic solvents such as DMSO, DMAC, and methylene (B1212753) chloride. Limited solubility in aqueous buffers without the PEG spacer. | [1][3] |

| Storage Conditions | -20°C, desiccated. It is recommended to allow the product to come to room temperature before opening to limit moisture exposure. Stock solutions can be prepared with dry solvent and stored frozen. | [1][4][6] |

Experimental Protocols

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Lys(biotin-PEG12)-OH can be incorporated into a peptide sequence at any desired position using standard Fmoc-based solid-phase peptide synthesis protocols. The following is a generalized procedure.

Materials:

-

Fmoc-Lys(biotin-PEG12)-OH

-

Appropriate solid-phase resin (e.g., Wang resin for C-terminal carboxyl group, Rink Amide resin for C-terminal amide)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (B6355638) solution (20% v/v in DMF) for Fmoc deprotection

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Subsequent Fmoc-protected amino acids for peptide elongation

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin or the previously coupled amino acid.

-

Repeat the piperidine treatment for another 10-20 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF to remove piperidine and the deprotection byproducts.

-

-

Coupling of Fmoc-Lys(biotin-PEG12)-OH:

-

In a separate vial, dissolve Fmoc-Lys(biotin-PEG12)-OH (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF.

-

Add an activator base such as DIPEA or collidine to the amino acid solution.

-

Add the activated Fmoc-Lys(biotin-PEG12)-OH solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. The completion of the reaction can be monitored using a ninhydrin (B49086) test.

-

-

Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Peptide Elongation: Repeat the deprotection and coupling steps with the subsequent Fmoc-protected amino acids to elongate the peptide chain.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group using the piperidine solution as described in step 2.

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

-

Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

Caption: Workflow for Solid-Phase Peptide Synthesis of a Biotinylated Peptide.

Bioconjugation to Proteins or Other Molecules

The carboxylic acid group of Fmoc-Lys(biotin-PEG12)-OH can be activated to react with primary amines on proteins or other molecules to form a stable amide bond. A common method for this is using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS.

Materials:

-

Fmoc-Lys(biotin-PEG12)-OH

-

Protein or molecule with primary amines

-

EDC

-

NHS or Sulfo-NHS

-

Conjugation Buffer (e.g., 0.1 M MES, pH 4.5-5 for activation; PBS, pH 7.2-7.5 for conjugation)

-

Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Reagents:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

-

Dissolve the protein to be labeled in an appropriate amine-free buffer (e.g., PBS, pH 7.2-7.5).

-

Dissolve Fmoc-Lys(biotin-PEG12)-OH in a suitable organic solvent like DMSO or DMF to prepare a stock solution.

-

-

Activation of Carboxylic Acid (Two-step method):

-

In a reaction tube, dissolve Fmoc-Lys(biotin-PEG12)-OH in an activation buffer (e.g., 0.1 M MES, pH 4.5-5).

-

Add EDC and NHS (or Sulfo-NHS) to the solution. A molar excess of EDC and NHS over the biotin reagent is recommended.

-

Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

-

-

Conjugation to the Amine-containing Molecule:

-

Add the activated Fmoc-Lys(biotin-PEG12)-OH solution to the protein solution. The pH of the reaction mixture should be adjusted to 7.2-7.5 for efficient conjugation.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add a quenching solution (e.g., hydroxylamine or Tris buffer) to stop the reaction by reacting with any unreacted NHS ester.

-

-

Purification of the Biotinylated Conjugate:

Caption: General Workflow for Bioconjugation using EDC/NHS Chemistry.

Applications in Research and Drug Development

The unique properties of Fmoc-Lys(biotin-PEG12)-OH make it a valuable tool in various research and development areas:

-

Peptide Synthesis: It is ideal for creating biotin-labeled peptides for use in diagnostics, affinity purification, and molecular imaging.[3]

-

Bioconjugation: This reagent can be used to label proteins, antibodies, and other biomolecules for applications in drug delivery, molecular imaging, and diagnostic assays.[3]

-

Affinity Purification: The biotin tag facilitates the purification of target molecules using streptavidin or avidin-based affinity chromatography.[3]

-

PROTAC Technology: It can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting the E3 ligase ligand to the target protein binder.[2][13]

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Fmoc-Lys (biotin-PEG12)-OH () for sale [vulcanchem.com]

- 3. This compound | CAS: 1334172-64-3 | AxisPharm [axispharm.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. This compound | BroadPharm [broadpharm.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. hplc.eu [hplc.eu]

- 11. Purification of synthetic peptide libraries by affinity chromatography using the avidin-biotin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Biotinylation using Fmoc-Lys(biotin-PEG12)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism and application of Fmoc-Lys(biotin-PEG12)-OH, a key reagent for the site-specific biotinylation of peptides and other biomolecules. This document details the chemical properties, reaction mechanisms, and experimental protocols relevant to its use in research and drug development.

Introduction to Biotinylation and Fmoc-Lys(biotin-PEG12)-OH

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences. The high-affinity interaction between biotin (Vitamin H) and streptavidin or avidin (B1170675) is exploited in a vast array of applications, including affinity purification, immunoassays, and cellular imaging. The choice of biotinylation reagent is critical for the success of these applications, dictating the specificity, efficiency, and biocompatibility of the labeling process.

Fmoc-Lys(biotin-PEG12)-OH is a specialized amino acid derivative designed for incorporation into peptides during solid-phase peptide synthesis (SPPS). Its structure is meticulously designed with three key functional components:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the α-amino group of lysine (B10760008), enabling its use in standard Fmoc-based SPPS protocols.

-

Lysine Residue: Provides the amino acid backbone for incorporation into the peptide chain.

-

Biotin-PEG12 Moiety: A biotin molecule linked to the ε-amino group of lysine via a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer is hydrophilic, which enhances the water solubility of the resulting biotinylated peptide and reduces steric hindrance, allowing for efficient binding of the biotin to streptavidin or avidin.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Fmoc-Lys(biotin-PEG12)-OH is presented in the table below.

| Property | Value |

| Molecular Formula | C₅₈H₉₁N₅O₁₉S |

| Molecular Weight | 1194.43 g/mol |

| Purity | Typically ≥95% (HPLC)[2] |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and NMP.[3] Limited solubility in aqueous solutions without the PEG spacer. |

| Storage | -20°C in a dry, dark environment. |

Mechanism of Biotinylation in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Lys(biotin-PEG12)-OH into a peptide chain occurs during standard Fmoc-based SPPS. The overall process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

The core mechanism of incorporating the biotinylated lysine residue involves two key steps after the preceding amino acid has been deprotected to expose a free N-terminal amine on the resin-bound peptide:

-

Activation of the Carboxylic Acid: The carboxylic acid group of Fmoc-Lys(biotin-PEG12)-OH is activated by a coupling reagent. Common activators include uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or carbodiimides such as DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole). The activator converts the carboxylic acid into a more reactive species, typically an active ester.

-

Amide Bond Formation: The activated Fmoc-Lys(biotin-PEG12)-OH is then added to the resin-bound peptide. The free N-terminal amine of the peptide attacks the activated carbonyl carbon of the biotinylated lysine, forming a stable amide bond.

This cycle of deprotection and coupling is repeated until the desired peptide sequence is synthesized. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, yielding the biotinylated peptide.

Below is a diagram illustrating the HBTU-mediated coupling mechanism.

Caption: HBTU-Mediated Coupling of Fmoc-Lys(biotin-PEG12)-OH.

Experimental Protocols

This section provides detailed methodologies for the incorporation of Fmoc-Lys(biotin-PEG12)-OH into a peptide using SPPS and a subsequent application in a pull-down assay.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a general procedure for the manual coupling of Fmoc-Lys(biotin-PEG12)-OH to a resin-bound peptide. The quantities are provided for a 0.1 mmol synthesis scale.

Materials:

-

Resin with N-terminal deprotected peptide (0.1 mmol)

-

Fmoc-Lys(biotin-PEG12)-OH

-

HBTU (or HATU, or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (B6355638) solution (20% in DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

-

Fmoc Deprotection: If the N-terminus is not already deprotected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Coupling Reaction:

-

In a separate vial, dissolve Fmoc-Lys(biotin-PEG12)-OH (0.4 mmol, 4 equivalents) and HBTU (0.38 mmol, 3.8 equivalents) in DMF.

-

Add DIPEA (0.8 mmol, 8 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

-

Add the activation mixture to the resin.

-

Shake the reaction vessel at room temperature for 2-4 hours.

-

-

Monitoring the Coupling: Perform a Kaiser test (or other ninhydrin-based test) to monitor the completion of the reaction. A negative test (no color change) indicates that all free amines have reacted. If the test is positive, continue the coupling for another 1-2 hours or consider a double coupling.

-

Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

-

Peptide Elongation: For the synthesis of longer peptides, repeat the deprotection and coupling steps with the subsequent Fmoc-amino acids.

-

Final Deprotection and Cleavage:

-

Perform a final Fmoc deprotection as described in step 2.

-

Wash the resin with DMF and DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Dry the crude peptide.

-

-

Purification: Purify the crude biotinylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Pull-Down Assay to Identify Protein-Protein Interactions

This protocol describes the use of a biotinylated peptide, synthesized using Fmoc-Lys(biotin-PEG12)-OH, to identify interacting proteins from a cell lysate.

Materials:

-

Biotinylated peptide

-

Control non-biotinylated peptide

-

Streptavidin-conjugated magnetic beads (or agarose (B213101) beads)

-

Cell lysate

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

-

Antibodies against the protein of interest (for validation)

Procedure:

-

Bead Preparation: Wash the streptavidin-conjugated beads with wash buffer according to the manufacturer's instructions.

-

Peptide Immobilization: Incubate the beads with an excess of the biotinylated peptide (and control peptide in a separate tube) for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Blocking: Wash the peptide-coated beads with wash buffer to remove unbound peptide.

-

Protein Binding: Add the cell lysate to the peptide-coated beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for protein-protein interactions.

-

Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant. Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specifically bound proteins.

-

Elution: Add elution buffer to the beads and heat at 95-100°C for 5-10 minutes to elute the bound proteins.

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the proteins by Coomassie blue or silver staining.

-

For identification of unknown interacting partners, excise the protein bands of interest and analyze by mass spectrometry.

-

For validation of a known interaction, perform a Western blot using an antibody specific to the suspected interacting protein.

-

Data Presentation

While specific quantitative data for the coupling efficiency of Fmoc-Lys(biotin-PEG12)-OH is not extensively reported in peer-reviewed literature, the purity of the final biotinylated peptide is a critical parameter. The following table provides a general expectation for the purity of a synthetic peptide incorporating this reagent, based on typical outcomes of SPPS followed by HPLC purification.

| Parameter | Typical Value | Analysis Method |

| Crude Peptide Purity | 50-80% | Analytical RP-HPLC |

| Final Purity after RP-HPLC | >95% | Analytical RP-HPLC |

| Identity Confirmation | Correct molecular weight | Mass Spectrometry (ESI-MS or MALDI-TOF) |

Visualization of a Biological Application: Probing the Connexin43-c-Src Signaling Pathway

Peptides biotinylated with Fmoc-Lys(biotin-PEG12)-OH can be used as molecular probes to investigate specific signaling pathways. For instance, a biotinylated peptide mimicking a specific region of a protein can be used in pull-down assays to identify its binding partners and elucidate its role in cellular communication.

The following diagram illustrates the use of a biotinylated peptide derived from Connexin43 (Cx43) to probe its interaction with the proto-oncogene c-Src, a key interaction in glioma cell biology.

Caption: Workflow for identifying protein interactions using a biotinylated peptide.

Conclusion

Fmoc-Lys(biotin-PEG12)-OH is a versatile and efficient reagent for the site-specific biotinylation of peptides during solid-phase synthesis. Its well-defined structure, including the hydrophilic PEG spacer, offers significant advantages in terms of solubility and biocompatibility of the final product. The protocols and mechanisms detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this reagent in their studies, from basic research on protein-protein interactions to the development of targeted therapeutics. The ability to precisely place a biotin label within a peptide sequence opens up a wide range of possibilities for creating sophisticated molecular tools to probe and manipulate biological systems.

References

An In-depth Technical Guide to Fmoc-Lys(biotin-PEG12)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-Lys(biotin-PEG12)-OH, a critical reagent in modern biochemical and pharmaceutical research. Below, you will find its core physicochemical properties, detailed experimental protocols for its application, and logical workflows represented through diagrams.

Core Compound Data

Fmoc-Lys(biotin-PEG12)-OH is a versatile molecule designed for the incorporation of a biotin (B1667282) label into peptides and other molecules. Its structure is multi-faceted, consisting of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a lysine (B10760008) residue, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a biotin moiety. This combination of components makes it an invaluable tool in solid-phase peptide synthesis (SPPS), bioconjugation, and the development of novel therapeutics like PROTACs (PROteolysis TArgeting Chimeras).

The Fmoc group provides a base-labile protecting group for the α-amine of lysine, allowing for its controlled incorporation into a growing peptide chain. The long, hydrophilic PEG12 spacer enhances the solubility of the resulting conjugate and minimizes steric hindrance, ensuring that the biotin group is readily accessible for interaction with avidin (B1170675) or streptavidin. Biotin's high-affinity binding to these proteins is leveraged in a wide array of applications, including affinity purification, molecular imaging, and diagnostic assays.

Quantitative data for Fmoc-Lys(biotin-PEG12)-OH is summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₅₈H₉₁N₅O₁₉S |

| Molecular Weight | 1194.44 g/mol |

| Purity | Typically ≥95% |

| CAS Number | 1334172-64-3 |

| Spacer Arm Length | 40 atoms (approximately 46.3 Å) |

| Storage Temperature | -20°C |

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving Fmoc-Lys(biotin-PEG12)-OH.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol outlines the steps for incorporating Fmoc-Lys(biotin-PEG12)-OH into a peptide chain using manual SPPS.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-Lys(biotin-PEG12)-OH

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.[1]

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 10-15 minutes.[1]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]

-

-

Coupling of Fmoc-Lys(biotin-PEG12)-OH:

-

In a separate vial, dissolve Fmoc-Lys(biotin-PEG12)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

-

Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. The reaction can be monitored using a ninhydrin (B49086) test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).

-

Dry the resin under vacuum.

-

Cleavage and Deprotection

This protocol describes the final step of releasing the synthesized biotinylated peptide from the solid support and removing side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the dried peptide-resin with DCM and dry it thoroughly.

-

Cleavage:

-

Add the cleavage cocktail to the peptide-resin in a reaction vessel.

-

Agitate the mixture at room temperature for 2-3 hours.[2]

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

-

Isolation:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving Fmoc-Lys(biotin-PEG12)-OH.

Caption: Workflow for Solid-Phase Synthesis of a Biotinylated Peptide.

Caption: Conceptual Diagram of a PROTAC Molecule.

References

An In-depth Technical Guide to Fmoc Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of synthetic peptides for research, diagnostics, and therapeutics.[1][2] Its widespread adoption is attributed to its unique base-lability, which permits an orthogonal protection strategy with acid-labile side-chain protecting groups.[1][2] This Fmoc/tBu chemistry offers milder reaction conditions compared to the traditional Boc/Bzl strategy, thereby enhancing the stability of sensitive peptide sequences and simplifying the synthesis process.[2] This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical considerations for the successful application of Fmoc protection in peptide synthesis.

Core Principles of Fmoc Chemistry

The success of Fmoc chemistry is built on several fundamental principles that ensure the precise and efficient assembly of amino acid chains.

Orthogonal Protection Strategy: The primary advantage of the Fmoc group is its cleavage under mild basic conditions, typically with a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] This is in stark contrast to the acid-labile protecting groups, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt), commonly used for the side chains of trifunctional amino acids.[2][4] This orthogonality ensures that the temporary Nα-Fmoc group can be removed at each cycle without affecting the permanent side-chain protecting groups.[3][5] The side-chain groups are removed concurrently with cleavage from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[3]

Mild Deprotection Conditions: The use of a weak base like piperidine for Fmoc removal preserves the integrity of acid-sensitive amino acid side chains and the linker attaching the peptide to the solid support.[1][] This is particularly advantageous for the synthesis of peptides containing sensitive modifications like phosphorylation or glycosylation.[7]

UV Monitoring: The fluorenyl moiety of the Fmoc group possesses strong UV absorbance (around 300 nm). This property can be utilized for real-time, quantitative monitoring of the deprotection and coupling steps, allowing for precise control over the synthesis process.[1][8]

The Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-based SPPS is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain covalently attached to an insoluble solid support.[1][9] Each cycle consists of four main steps:

-

Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid or peptide is removed.

-

Washing: The resin is thoroughly washed to remove excess reagents and by-products.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus.

-

Washing: The resin is washed again to remove unreacted amino acid and coupling reagents.

This cycle is repeated until the desired peptide sequence is assembled.

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Chemical Mechanisms

Fmoc Protection of Amino Acids

Fmoc-protected amino acids are typically synthesized by reacting the free amino acid with an Fmoc-donating reagent under basic conditions. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1] The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.

Fmoc Deprotection Mechanism

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[1][4] A secondary amine, most commonly piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring.[10][11] This initiates the elimination of dibenzofulvene (DBF) and the formation of a carbamic acid intermediate, which spontaneously decarboxylates to release the free amine of the peptide chain.[1] The piperidine also acts as a scavenger, trapping the reactive DBF electrophile to form a stable adduct, thus preventing its reaction with the newly liberated amine.[4][11]

Caption: The chemical mechanism of Fmoc group deprotection by piperidine.

Quantitative Data

Fmoc Deprotection Reagents and Conditions

While 20% piperidine in DMF is the standard, other bases and conditions can be used, particularly for difficult sequences or to minimize side reactions.[12]

| Deprotection Reagent | Concentration (v/v) | Solvent | Typical Reaction Time | Notes |

| Piperidine | 20% | DMF | 2 x (2-10 minutes) | The most widely used and effective reagent.[12] A two-step deprotection is recommended for efficiency.[12] |

| Piperidine | 5-50% | DMF | Varies | Concentration can be adjusted; 20% is the standard.[13] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% | DMF | Shorter than piperidine | A stronger, non-nucleophilic base.[12][14] May increase the risk of side reactions like aspartimide formation.[12] Often used with a scavenger like piperidine.[14] |

| Piperazine | 5% (v/v) with 2% (v/v) DBU | DMF | Varies | Shown to provide superior Fmoc deprotection.[15] |

Common Side Reactions in Fmoc-SPPS

Several side reactions can occur during Fmoc-SPPS, potentially reducing the yield and purity of the final peptide.

| Side Reaction | Description | Common Sequences | Prevention/Minimization Strategies |

| Aspartimide Formation | Cyclization of aspartic acid residues, leading to a mixture of α- and β-aspartyl peptides and potential chain termination.[7][16] | Asp-Gly, Asp-Ala, Asp-Ser | Use of DBU should be avoided.[14] Adding 0.1 M HOBt to the piperidine deprotection solution can reduce formation.[16][17] Using sterically hindered side-chain protecting groups for Asp. |

| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide, cleaving it from the resin. | Proline or Glycine in the first two positions. | Use 2-chlorotrityl chloride resin, as its steric bulk inhibits the reaction.[16] Couple the third amino acid quickly after deprotection of the second. |

| Racemization | Loss of chiral integrity, particularly at the C-terminal residue of a peptide fragment or during activation of histidine. | C-terminal Cys, His | Use of carbodiimide (B86325) coupling reagents (e.g., DIC) with an additive like HOBt or Oxyma helps suppress racemization.[7] For Histidine, Fmoc-His(Trt)-OH is common, but acidic coupling conditions are recommended.[7] |

| 3-(1-Piperidinyl)alanine Formation | Occurs with C-terminal cysteine residues via base-catalyzed elimination of the protected sulfhydryl group, followed by the addition of piperidine.[16] | C-terminal Cysteine | Utilize the sterically bulky trityl (Trt) protecting group for the cysteine side chain.[16] |

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle (Manual Synthesis)

This protocol outlines the manual steps for adding one amino acid to a growing peptide chain on a solid support (e.g., Wang or Rink Amide resin).

Materials:

-

Peptide-resin

-

Fmoc-protected amino acid

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[12]

-

Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine in DMF solution to the resin. c. Agitate for 3-5 minutes.[2] d. Drain the solution. e. Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[2] f. Drain the solution.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2][3]

-

Amino Acid Coupling (Example using HBTU/DIPEA): a. In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and HBTU (3-5 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to the amino acid solution to activate it. c. Immediately add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Confirmation of Coupling (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

Protocol 2: Cleavage and Final Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials:

-

Peptide-resin (fully synthesized and dried)

-

Cleavage Cocktail (composition depends on the peptide sequence)

-

Cold diethyl ether

-

Centrifuge

Standard Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Simplified Cleavage Cocktail (for peptides without sensitive residues):

-

TFA: 95%

-

Water: 2.5%

-

Triisopropylsilane (TIS): 2.5%[9]

Procedure:

-

Place the dry peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-3 hours.[9]

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual TFA.

-

Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.[2]

Logical Relationships and Workflows

The selection of protecting groups and cleavage strategies is a critical aspect of planning a successful peptide synthesis. The orthogonality of the Fmoc/tBu strategy is the central principle.

Caption: The orthogonal protection and deprotection logic in Fmoc-SPPS.

Conclusion

The Fmoc protection strategy is the preeminent choice for solid-phase peptide synthesis due to its mild reaction conditions, robust orthogonality, and the capability for real-time monitoring.[2] A thorough understanding of the underlying chemical principles, potential side reactions, and detailed experimental protocols is crucial for researchers, scientists, and drug development professionals to successfully synthesize complex peptides with high purity and yield. By carefully selecting reagents and optimizing reaction conditions, the challenges associated with Fmoc-SPPS can be effectively managed, enabling the production of a vast array of peptides for scientific and therapeutic applications.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. biosynth.com [biosynth.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. genscript.com [genscript.com]

- 14. peptide.com [peptide.com]

- 15. connectsci.au [connectsci.au]

- 16. peptide.com [peptide.com]

- 17. academic.oup.com [academic.oup.com]

The Hydrophilic Nature of Biotin-PEG Linkers in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrophilicity of biotin-polyethylene glycol (PEG) linkers, critical tools in biotechnology and pharmaceutical development. Understanding the aqueous behavior of these linkers is paramount for their successful application in areas such as targeted drug delivery, immunoassays, and surface functionalization. This document details the physicochemical properties, experimental characterization, and practical applications of biotin-PEG linkers, offering a technical resource for scientists in the field.

Core Concepts: The Role of PEG in Enhancing Hydrophilicity

Biotin-PEG linkers are bifunctional molecules that consist of a biotin (B1667282) head group, a PEG spacer, and a reactive functional group for conjugation. The remarkable utility of these linkers in aqueous environments stems directly from the properties of the polyethylene (B3416737) glycol chain.

The hydrophilicity of PEG is attributed to the repeating ethylene (B1197577) oxide units (-CH₂CH₂O-). The ether oxygen atoms in this backbone can form hydrogen bonds with water molecules, effectively creating a hydration shell around the linker. This hydration shell has several profound effects:

-

Increased Water Solubility: The primary advantage of the PEG spacer is that it imparts significant water solubility to the entire biotin-PEG conjugate, as well as to the molecule it is attached to.[1][2][3] This is crucial for overcoming the poor solubility of many small molecule drugs and peptides, enabling their formulation in aqueous buffers for biological applications.[4]

-

Reduced Non-Specific Binding: The hydration shell acts as a physical barrier, sterically hindering non-specific interactions between the conjugated molecule and other proteins or surfaces. This "stealth" effect is vital in reducing background noise in diagnostic assays and preventing rapid clearance by the immune system in therapeutic applications.

-

Enhanced Stability: By shielding the attached molecule, the PEG linker can protect it from enzymatic degradation and aggregation, thereby increasing its stability and circulation half-life in biological systems.[3]

-

Flexible Spacer Arm: The PEG chain is highly flexible, allowing the terminal biotin group to orient itself freely and bind to avidin (B1170675) or streptavidin with minimal steric hindrance.[5][6]

The degree of hydrophilicity and the extent of these effects can be precisely tuned by varying the length of the PEG chain. Longer PEG chains generally lead to greater water solubility and a more pronounced stealth effect.[4]

Quantitative Data on the Hydrophilicity of Biotin-PEG Linkers

Table 1: Water Solubility of Common Biotin-PEG Linkers

| Biotin-PEG Linker | PEG Units (n) | Molecular Weight ( g/mol ) | Reported Water Solubility | Citation(s) |

| Biotin-PEG2-Acid | 2 | 403.5 | Soluble in water | [7][8] |

| Biotin-PEG2-Amine | 2 | 374.5 | Soluble in aqueous buffer | [9][10] |

| Biotin-PEG2-Maleimide | 2 | 525.62 | ≥ 25 mg/mL | [11] |

| (+)-Biotin-PEG3-amine | 3 | 418.6 | 10 mg/mL in PBS (pH 7.2) | [12] |

| Biotin-PEG4-Acid | 4 | 491.6 | Soluble in water | [2][13][14] |

| Biotin-PEG4-Amine | 4 | 462.61 | Soluble in water | [1] |

| Biotin-PEG4-NHS Ester | 4 | 588.67 | 10 mg/mL | [5][15] |

| Biotin-PEG6-Acid | 6 | 579.7 | Soluble in water | [16] |

| Biotin-PEG6-Alcohol | 6 | 508.65 | ≥ 2.5 mg/mL | [17] |

| Biotin-PEG8-Amine | 8 | 638.8 | Soluble in water | [17] |

| Biotin-dPEG®11-Amine | 11 | - | Soluble in aqueous buffer and organic solvents | [18] |

| Biotin-PEG12-Acid | 12 | 844 | Soluble in water or DMSO | [19][20] |

| Biotin-PEG12-NHS Ester | 12 | 941.08 | Soluble in water |

Note: "Soluble in water/aqueous buffer" is a qualitative description provided by manufacturers when specific quantitative data is not available.

Table 2: Partition Coefficient and Contact Angle Data

Direct octanol-water partition coefficient (LogP) data for biotin-PEG linkers are scarce in the literature. However, the hydrophilicity can be inferred from the LogP of biotin itself and the known hydrophilic nature of PEG. The estimated LogP for biotin is approximately 0.39, indicating it is relatively hydrophilic to begin with.[21] The addition of PEG units, which are highly hydrophilic, is expected to significantly decrease the LogP value, making the entire conjugate more water-soluble.

Water contact angle measurements provide a quantitative measure of surface hydrophilicity. A lower contact angle indicates a more hydrophilic surface. While systematic studies on various biotin-PEG linker lengths are limited, data on general PEGylated surfaces demonstrate this trend.

| Surface Modification | Water Contact Angle (θ) | Description | Citation(s) |

| Bare Gold | ~70-80° | Moderately hydrophobic | - |

| Self-Assembled Monolayer of Biotin-PEG-Thiol | 30-40° | Indicates a hydrophilic surface | - |

| Dense PEG Monolayer | < 30° | Highly hydrophilic | - |

Experimental Protocols for Characterizing Hydrophilicity

Several biophysical techniques can be employed to characterize the hydrophilicity and aqueous behavior of biotin-PEG linkers and the surfaces they modify.

Contact Angle Goniometry

This technique directly measures the wettability of a surface by determining the contact angle of a liquid droplet.

Objective: To quantify the hydrophilicity of a surface functionalized with biotin-PEG linkers.

Materials:

-

Goniometer with a camera and analysis software.

-

Syringe with a fine needle (e.g., 27-gauge).

-

High-purity water (Milli-Q or equivalent).

-

Substrate (e.g., gold-coated silicon wafer, glass slide).

-

Biotin-PEG-Thiol or Biotin-PEG-Silane for surface modification.

-

Ethanol (B145695) and Nitrogen gas for cleaning and drying.

Protocol:

-

Substrate Preparation: Thoroughly clean the substrate. For gold surfaces, use a piranha solution (handle with extreme caution) or UV/Ozone treatment followed by rinsing with ethanol and water, and drying under a stream of nitrogen.

-

Surface Functionalization: Immerse the clean substrate in a solution of the biotin-PEG linker (e.g., 1 mM Biotin-PEG-Thiol in ethanol) for a sufficient time (e.g., 12-24 hours) to allow the formation of a self-assembled monolayer (SAM).

-

Rinsing: Rinse the functionalized substrate with ethanol and then high-purity water to remove any non-covalently bound linkers.

-

Drying: Gently dry the surface with a stream of nitrogen gas.

-

Measurement: Place the substrate on the goniometer stage. Carefully dispense a small droplet of high-purity water (e.g., 2-5 µL) onto the surface.

-

Imaging and Analysis: Immediately record an image or video of the droplet. Use the software to measure the angle formed between the substrate surface and the tangent of the droplet at the three-phase (solid-liquid-air) contact point.

-

Advancing and Receding Angles (Optional): For a more detailed analysis, slowly add volume to the droplet to measure the advancing contact angle, and then slowly withdraw volume to measure the receding contact angle.[6]

-

Replicates: Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average value.

Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D is a highly sensitive technique that measures changes in mass and viscoelastic properties at a surface in real-time. It can be used to monitor the formation of a biotin-PEG layer and its interaction with water and biomolecules.

Objective: To monitor the self-assembly of a biotin-PEG linker layer and its subsequent hydration and interaction with streptavidin.

Materials:

-

QCM-D instrument and gold-coated sensors.

-

Flow modules, tubing, and a peristaltic pump.

-

Biotin-PEG-Thiol solution (e.g., 0.1 mM in ethanol).

-

Running buffer (e.g., PBS, pH 7.4).

-

Streptavidin solution (e.g., 10 µg/mL in running buffer).

-

Cleaning solutions (e.g., 2% SDS, 0.1 M HCl, ethanol, high-purity water).

Protocol:

-

Sensor Cleaning: Clean the gold-coated QCM-D sensor according to the manufacturer's instructions. A typical procedure involves sequential washing with 2% SDS, water, 0.1 M HCl, water, and finally ethanol, followed by drying with nitrogen.[22][23]

-

Baseline Establishment: Mount the clean, dry sensor in the QCM-D chamber. Flow the running buffer (e.g., PBS) over the sensor at a constant flow rate until a stable baseline in both frequency (Δf) and dissipation (ΔD) is achieved. This confirms a clean and stable sensor surface.

-

Linker Immobilization: Introduce the biotin-PEG-thiol solution into the chamber. The adsorption of the linkers onto the gold surface will cause a decrease in frequency (increase in mass) and a change in dissipation. Continue flowing until the signals plateau, indicating the formation of a stable monolayer.

-

Rinsing: Switch the flow back to the running buffer to rinse away any unbound linkers. A slight increase in frequency might be observed as loosely bound molecules are removed. The final stable signal represents the hydrated biotin-PEG layer. The magnitude of the dissipation signal provides information about the viscoelasticity (softness) of the layer.

-

Streptavidin Binding: Introduce the streptavidin solution. A significant decrease in frequency will be observed as streptavidin binds specifically to the biotin groups on the surface. This step confirms the functionality of the immobilized biotin.

-

Final Rinse: Flow the running buffer again to remove any unbound streptavidin and establish a final baseline. The total frequency shift corresponds to the total mass of the linker layer and the bound streptavidin.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events in solution, providing a complete thermodynamic profile (binding affinity, enthalpy, entropy, and stoichiometry) of an interaction.

Objective: To determine the thermodynamic parameters of the biotin-streptavidin interaction in an aqueous solution, which is influenced by the hydrophilic PEG spacer.

Materials:

-

Isothermal Titration Calorimeter.

-

Streptavidin solution (e.g., 40 µM in the sample cell).

-

Biotin-PEG linker solution (e.g., 750 µM in the titration syringe).

-

Dialysis buffer (e.g., PBS, pH 7.4).

Protocol:

-

Sample Preparation: Dialyze both the streptavidin and the biotin-PEG linker solutions extensively against the same buffer to minimize heat signals from buffer mismatch.

-

Concentration Determination: Accurately determine the concentrations of both protein and ligand solutions using a reliable method (e.g., UV-Vis spectroscopy for protein).

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

-

Loading: Load the streptavidin solution into the sample cell and the biotin-PEG linker solution into the titration syringe, following the instrument's instructions.[5]

-

Titration: Perform the titration by injecting small aliquots (e.g., 5 µL) of the biotin-PEG linker into the streptavidin solution at regular intervals (e.g., 200 seconds).[5] The instrument will measure the heat released or absorbed after each injection.

-

Data Analysis: The raw data (power vs. time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to protein.

-

Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters: the binding constant (Kₐ), the enthalpy change (ΔH), and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Applications and Relevant Pathways

The hydrophilicity of biotin-PEG linkers is central to their use in various advanced applications, particularly in targeted therapies where maintaining solubility and avoiding non-specific interactions in the bloodstream is critical.

Targeted Drug Delivery via EGFR Pathway

Biotin-PEG linkers can be used to construct drug delivery systems that target the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells. A common strategy involves a multi-step targeting system.

In this system, an antibody targeting EGFR is conjugated to streptavidin and a cytotoxic drug. A biotin-PEG-ligand is administered, which binds to the streptavidin-ADC complex. The hydrophilic PEG linker ensures the complex remains soluble and avoids premature clearance. Upon binding of the antibody to EGFR, the receptor dimerizes and autophosphorylates, triggering downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell survival and proliferation.[7][14][18] The ADC is then internalized, releasing the cytotoxic drug inside the cancer cell, leading to apoptosis.

Folate Receptor-Mediated Targeting

Folate receptor alpha (FRα) is another prominent target in cancer therapy, as it is overexpressed on the surface of various tumors.

A drug conjugated via a biotin-PEG-folate linker can target cells overexpressing FRα. The PEG linker enhances the solubility and stability of the conjugate. Upon binding to FRα, the entire complex is internalized via endocytosis.[9] Inside the cell, the acidic environment of the endosome can trigger the release of the cytotoxic drug. Concurrently, folate binding to FRα can also initiate intracellular signaling, such as the JAK/STAT3 pathway, which is implicated in promoting tumor growth.[9][13] The targeted delivery of the drug serves to counteract these pro-survival signals.

Experimental Workflows

Workflow for Antibody-Drug Conjugate (ADC) Development

Biotin-PEG linkers can be integral to the modular development and testing of ADCs.

This workflow illustrates the key steps in creating an ADC. A monoclonal antibody is first produced and purified.[24] A biotin-PEG linker with a reactive group, such as maleimide, is synthesized separately. The antibody is then chemically modified to expose reactive sites, for instance, by reducing disulfide bonds to yield free thiols.[4] The linker-payload is then conjugated to the antibody. The resulting ADC is purified to remove unconjugated components and then extensively characterized to determine properties like the drug-to-antibody ratio (DAR) before proceeding to functional testing.[4][22]

Experimental Workflow for a Biotin-Streptavidin ELISA

The high affinity of the biotin-streptavidin interaction, facilitated by the hydrophilic PEG spacer, is the cornerstone of many sensitive immunoassays like ELISA.

In a typical sandwich ELISA, a capture antibody is immobilized on the surface of a microplate well.[25] After blocking, the sample containing the antigen of interest is added. The antigen is then detected by a second antibody that is conjugated to biotin via a PEG linker. The hydrophilic nature of the PEG linker helps to keep the detection antibody soluble and accessible. Finally, an enzyme conjugate, such as streptavidin-horseradish peroxidase (HRP), is added, which binds to the biotin. The addition of a chromogenic substrate (like TMB) results in a color change that is proportional to the amount of antigen present.[11][26]

Conclusion

The hydrophilicity conferred by the polyethylene glycol chain is the defining characteristic that makes biotin-PEG linkers indispensable in modern bioconjugation and drug delivery. By enhancing water solubility, reducing non-specific interactions, and providing a flexible spacer for high-affinity binding, these linkers enable the development of sophisticated diagnostic and therapeutic agents. A thorough understanding and quantitative characterization of their aqueous properties, using techniques such as contact angle goniometry, QCM-D, and ITC, are essential for the rational design and optimization of next-generation biotechnological products.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. precisepeg.com [precisepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. aimspress.com [aimspress.com]

- 6. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. Biotin-PEG2-COOH (Biotin-PEG2-Acid) - Biopharma PEG [biochempeg.com]

- 9. Biotin-PEG-NH2, Biotin PEG amine [nanocs.net]

- 10. researchgate.net [researchgate.net]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Biotin-PEG4-acid, 721431-18-1 | BroadPharm [broadpharm.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. openpr.com [openpr.com]

- 17. Biotin-PEG8-amine, 2183447-27-8 | BroadPharm [broadpharm.com]

- 18. vectorlabs.com [vectorlabs.com]

- 19. researchgate.net [researchgate.net]

- 20. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. EPI System Information for biotin 58-85-5 [thegoodscentscompany.com]

- 22. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 23. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 26. ELISA Protocol(biotin)-Chongqing Biospes Co., Ltd [biospes.com]

An In-depth Technical Guide to Solid-Phase Peptide Synthesis with Modified Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the chemical synthesis of peptides.[1][2] This method, where a peptide chain is assembled sequentially while anchored to an insoluble resin support, simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[3][4] This guide provides a comprehensive overview of the principles, experimental protocols, and challenges associated with the incorporation of modified amino acids into peptides via SPPS. Such modifications are crucial for enhancing the therapeutic properties of peptides, including their stability, bioavailability, and target specificity.

Two primary strategies dominate SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. The choice between these methods depends on the specific peptide sequence and the nature of any modifications. The Fmoc/tBu strategy is widely used due to its milder deprotection conditions, which are compatible with a broader range of sensitive modifications like glycosylation and phosphorylation.[1][2]

Core Principles of Solid-Phase Peptide Synthesis

The SPPS process is cyclical, with each cycle adding a single amino acid to the growing peptide chain. The fundamental steps in each cycle are:

-

Deprotection: Removal of the temporary Nα-protecting group (Boc or Fmoc) from the terminal amino acid of the resin-bound peptide.

-

Washing: Thorough washing of the resin to remove the deprotection agent and any byproducts.

-

Coupling: Activation of the carboxyl group of the incoming protected amino acid and its subsequent coupling to the newly freed N-terminus of the peptide chain.

-

Washing: Removal of excess reagents and soluble byproducts from the coupling reaction.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the peptide from the resin support and the simultaneous removal of permanent side-chain protecting groups.[4]

Orthogonal Protection Strategy

A key concept in SPPS, particularly when incorporating modified amino acids, is the use of an orthogonal protection scheme. This strategy employs protecting groups for the Nα-amino group and the amino acid side chains that can be removed under different chemical conditions. This allows for the selective deprotection of specific groups without affecting others, which is essential for on-resin modifications such as cyclization or the attachment of labels.[4]

Experimental Workflows

Fmoc/tBu Solid-Phase Peptide Synthesis Workflow

The Fmoc/tBu strategy utilizes the base-labile Fmoc group for Nα-protection and acid-labile groups (like tert-butyl) for side-chain protection. This orthogonality allows for selective modification of side chains while the peptide remains attached to the resin.[1]

Boc/Bzl Solid-Phase Peptide Synthesis Workflow

The Boc/Bzl strategy employs the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for permanent side-chain protection. This "graduated acid lability" allows for selective deprotection by varying the strength of the acid used.[5]

Synthesis of Peptides with Modified Amino Acids

The incorporation of modified amino acids often presents challenges due to their bulkiness, altered reactivity, or the need for specific protecting group strategies.

Challenges in Incorporating Modified Amino Acids

| Challenge | Description | Potential Solutions |

| Steric Hindrance | Bulky side chains or N-methylated backbones can slow down coupling reactions, leading to incomplete reactions and lower yields.[6][7] | Use more potent coupling reagents (e.g., HATU, COMU), increase reaction times, or employ microwave-assisted synthesis to drive reactions to completion.[6][7] |

| Aggregation | Hydrophobic sequences or those prone to forming secondary structures can aggregate on the resin, hindering reagent access.[8] | Incorporate solubilizing tags (e.g., PEG), use pseudoproline dipeptides to disrupt secondary structures, or optimize solvent systems (e.g., using NMP/DMSO).[8][9] |

| Side Reactions | The functional groups of modified amino acids can be susceptible to side reactions under standard SPPS conditions. For example, aspartimide formation can occur with aspartic acid residues.[10] | Employ specific protecting groups for the side chains, use milder reaction conditions, or incorporate backbone modifications like Dmb to prevent side reactions.[10][11] |

| Protecting Group Strategy | The protecting groups on the modified amino acid must be compatible with the overall SPPS chemistry and allow for selective deprotection if further on-resin modification is required. | Utilize orthogonal protecting groups (e.g., Alloc, Dde) that can be removed under specific conditions without affecting other protecting groups.[11] |

Quantitative Comparison of Coupling Reagents for Hindered Amino Acids

The choice of coupling reagent is critical when dealing with sterically hindered amino acids. The following table summarizes the performance of common coupling reagents in challenging coupling reactions.

| Coupling Reagent | Hindered Residue Example | Reaction Time | Yield (%) | Racemization (%) | Reference |

| HATU | Aib | 30 min - several hours | High | Low | [6] |

| HBTU | (NMe)Aib | > 1 hour | Moderate to High | Variable | [12] |

| PyBOP | General hindered | 1-3 hours | High | Low | [6] |

| COMU | General hindered, N-methylated | 10-30 min (up to 1 hr) | Very High | Low | [13][14] |

| BOP-Cl | N-methylated | Variable | High | Very Low | [13] |

| DIC/HOBt | General | Longer reaction times | Moderate | Low | [15] |

Note: "Aib" refers to α-aminoisobutyric acid. Yields and racemization are highly sequence- and condition-dependent. This table provides a general comparison based on available data.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Phosphotyrosine-Containing Peptide via Fmoc-SPPS

This protocol describes the incorporation of a phosphotyrosine residue using a protected building block.[16][17]

-

Resin Preparation: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin's linker. Wash the resin thoroughly with DMF.

-

Standard Amino Acid Coupling: For standard amino acids, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and agitate for 1-2 hours. Monitor the reaction using a Kaiser test. Wash the resin with DMF.

-

Phosphotyrosine Coupling:

-

Dissolve Fmoc-Tyr(PO(OBzl)OH)-OH (5 eq.), TBTU (5 eq.), and HOBt (5 eq.) in a minimum volume of DMF.[16]

-

Add DIPEA (15 eq.) to the mixture and immediately add it to the deprotected peptide-resin.[16]

-

Allow the coupling to proceed for 1-2 hours.[16]

-

Monitor the reaction completion with the Kaiser or TNBS test. If the test is positive, wash the resin and repeat the coupling.[16]

-

-

Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent modified residues) until the desired peptide sequence is assembled.

-

Final Deprotection and Cleavage:

-

Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final phosphopeptide using mass spectrometry and analytical HPLC.

Protocol 2: Synthesis of an N-Linked Glycopeptide using a Building Block Approach

This protocol outlines the incorporation of a pre-glycosylated asparagine building block.[18]

-

Resin and Peptide Assembly: Assemble the peptide chain on a low-loading resin (e.g., TentaGel R RAM) up to the point of glycosylation using a standard Fmoc-SPPS protocol. High-temperature fast stirring (HTFS-PS) at 90°C with 1200 rpm stirring can accelerate the synthesis.[18]

-

Glycosylated Asparagine Coupling:

-

For the glycosylation step, use a pre-synthesized building block such as Fmoc-L-Asn[Glc(OAc)4]-OH.

-

Use equimolar quantities of the glycosylated amino acid (1.2 eq.) and a coupling system like HATU (1.1 eq.)/DIPEA (2.4 eq.).[18]

-

Perform the coupling at an elevated temperature (e.g., 90°C) if using an accelerated protocol.[18]

-

-

Completion of Synthesis: Continue elongating the peptide chain using standard Fmoc-SPPS cycles.

-

Cleavage and Global Deprotection:

-

Cleave the glycopeptide from the resin and remove acid-labile side-chain protecting groups using a TFA-based cleavage cocktail.

-

The acetyl groups on the glycan are typically stable to TFA.

-

-

Glycan Deprotection:

-

After cleavage and initial purification, remove the acetyl protecting groups from the carbohydrate moiety. This can be achieved by treating the glycopeptide with a solution of sodium methoxide (B1231860) in methanol (B129727) or with methanolic ammonia.[16]

-

-

Purification and Characterization: Purify the final glycopeptide using RP-HPLC and characterize it by mass spectrometry and analytical HPLC.

Protocol 3: On-Resin Lipidation of a Peptide

This protocol describes the attachment of a fatty acid to the N-terminus of a resin-bound peptide.[19]

-

Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin using standard Fmoc-SPPS, leaving the final N-terminal Fmoc group intact.

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF and wash the resin thoroughly.

-

Lipidation:

-

Cleavage and Deprotection:

-

Wash the lipidated peptide-resin and dry it.

-

Cleave the lipopeptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., HF/p-cresol 95:5 for Boc chemistry or a TFA-based cocktail for Fmoc chemistry).[19]

-

-

Purification and Characterization: Precipitate the crude lipopeptide with cold diethyl ether. Purify the product by RP-HPLC, often using a C4 or C8 column, and characterize by mass spectrometry.[19]

Signaling Pathways Involving Modified Peptides

Modified peptides, particularly phosphopeptides, are crucial components of cellular signaling pathways. For instance, the MAPK/ERK pathway is a well-characterized signaling cascade that relies on a series of phosphorylation events to regulate processes like cell proliferation, differentiation, and survival.

Conclusion

The solid-phase synthesis of peptides containing modified amino acids is a powerful tool for advancing drug discovery and biomedical research. While challenges such as steric hindrance, aggregation, and the need for complex protection strategies exist, they can be overcome through careful planning, the selection of appropriate reagents and protocols, and the use of modern synthetic techniques. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to successfully synthesize and utilize these complex and valuable molecules.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. bachem.com [bachem.com]

- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 8. blog.mblintl.com [blog.mblintl.com]

- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

- 11. Synthesis of N-linked glycopeptides via solid-phase aspartylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]